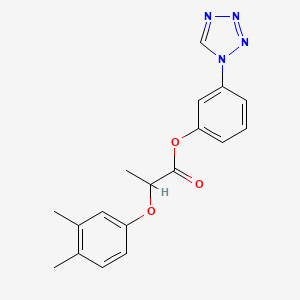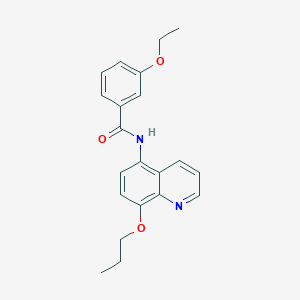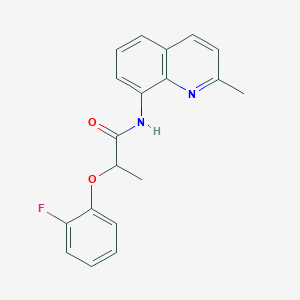![molecular formula C25H22FN3O5S B11324451 (4-{4-[(4-Fluorophenyl)sulfonyl]-2-(3-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11324451.png)
(4-{4-[(4-Fluorophenyl)sulfonyl]-2-(3-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Fluorobenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine is a complex organic compound that features a combination of fluorobenzenesulfonyl, methylphenyl, oxazole, furan, and piperazine moieties
Métodos De Preparación
The synthesis of 1-[4-(4-fluorobenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine involves multiple steps, typically starting with the preparation of the individual components followed by their assembly through various coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.
Análisis De Reacciones Químicas
1-[4-(4-Fluorobenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its complex structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Material Science: The unique combination of functional groups may impart interesting properties to materials, such as enhanced stability or specific interactions with other molecules.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-fluorobenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biochemical processes .
Comparación Con Compuestos Similares
Similar compounds include other fluorobenzenesulfonyl derivatives and oxazole-containing molecules. For example:
4-Fluorobenzenesulfonyl chloride: A simpler compound used as a reagent in organic synthesis.
1-[4-(4-Fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide: . The uniqueness of 1-[4-(4-fluorobenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine lies in its combination of functional groups, which can impart specific properties and reactivity not found in simpler analogs.
Propiedades
Fórmula molecular |
C25H22FN3O5S |
|---|---|
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
[4-[4-(4-fluorophenyl)sulfonyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C25H22FN3O5S/c1-17-4-2-5-18(16-17)22-27-23(35(31,32)20-9-7-19(26)8-10-20)25(34-22)29-13-11-28(12-14-29)24(30)21-6-3-15-33-21/h2-10,15-16H,11-14H2,1H3 |
Clave InChI |
RTJYXKUYXOSPNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11324373.png)
![2-{[3-(4-Chlorophenoxy)propyl]sulfanyl}-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11324377.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11324384.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11324391.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11324397.png)

![7-(4-ethoxyphenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11324418.png)
![1,3-Benzoxazol-2-YL {[7-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B11324419.png)
![4-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11324424.png)
![3-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11324427.png)
![N-(4-{[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11324429.png)


![1-(4-chlorophenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11324464.png)
